Benzenesulfinyl chloride

Vue d'ensemble

Description

Benzenesulfinyl chloride is a chemical compound that is used in various organic synthesis processes. It is a reagent that can activate thioglycosides in the presence of other compounds, such as trifluoromethanesulfonic anhydride, to form glycosyl triflates, which are then converted to glycosides . It is also involved in the hydrolysis of benzyl chlorides and benzenesulfonyl chlorides, where the substituent on the phenyl group and the number of water molecules can significantly influence the reaction pathway .

Synthesis Analysis

The synthesis of benzenesulfinyl chloride-related compounds can involve various methods, including the use of shelf-stable reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates . Additionally, high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents have been developed for the methylation/alkylation of carboxylic acids .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives has been studied using techniques such as gas electron diffraction and quantum chemical calculations. These studies have revealed the presence of stable conformers and provided insights into the conformational properties of these molecules . X-ray diffraction has been used to determine the molecular structure of 4-methyl benzenesulfonyl chloride, revealing the dihedral angle between the benzene ring and the Cl-S-C plane .

Chemical Reactions Analysis

Benzenesulfinyl chloride and its derivatives participate in various chemical reactions. For instance, they can be used in Pd-catalyzed direct arylation of heteroaromatics, allowing access to (poly)halo-substituted bi(hetero)aryls without cleavage of the C-Br or C-I bonds . Radical cyclization with alkynes can also be performed to rapidly access π-conjugated benzothiophenes . Furthermore, the reaction of benzenesulfenyl chloride with organophosphorus compounds has been studied, leading to the formation of phosphonochloridothiolothionate intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfinyl chloride derivatives are influenced by their molecular structure. For example, the presence of steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects the kinetics of substitution reactions in aqueous solutions . The molecular structure also determines the phase morphology in adducts of benzenesulfenyl chloride with polybutadiene, where blocky sequence formation is observed .

Applications De Recherche Scientifique

Solid-Phase Synthesis Applications

Benzenesulfinyl chloride is utilized in solid-phase synthesis. Fülöpová and Soural (2015) discuss how polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Organic Chemistry and Synthesis

In organic chemistry, benzenesulfinyl chloride shows significant utility. Moiseenkov et al. (1987) describe its use in the Lewis acid-catalyzed ene reaction with linear isoprenoids, yielding allylic sulfoxides (Moiseenkov et al., 1987). Similarly, Takei et al. (1965) found that N-substituted benzenesulfinamides react with thionyl chloride to give benzenesulfinyl chloride, leading to various N-substituted sulfonamides (Takei, Watanabe, & Mukaiyama, 1965).

Application in Oligosaccharide Synthesis

Benzenesulfinyl chloride plays a role in oligosaccharide synthesis. Wang et al. (2006) demonstrate its application as a promoter in the activation of thioglycosides for glycosylations, integral in one-pot oligosaccharide assembly (Wang, Wang, Huang, Zhang, & Ye, 2006).

Catalysis and Chemical Reactions

In catalysis, benzenesulfinyl chloride is used for regioselective access to β-arylated thiophenes. Yuan and Doucet (2014) explain how its coupling with thiophene derivatives, using a palladium catalyst, allows for this selective process (Yuan & Doucet, 2014). Crich and Smith (2001) also highlight its use in combination with trifluoromethanesulfonic anhydride for activating thioglycosides (Crich & Smith, 2001).

Pharmaceutical Applications

In pharmaceutical manufacturing, the benzenesulfonate salt of a carbapenem antibiotic, which is a crystalline, nonhygroscopic powder, offers advantages for long-term storage. Antonucci et al. (2002) discuss how its limited aqueous solubility led to the development of a nanofiltration process to convert this salt to a more soluble chloride salt for pharmaceutical use (Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, & Almarrsson, 2002).

Chemical Stability and Environmental Impact

Finally, the environmental impact and stability of chlorinated benzenes, including benzenesulfinyl chloride, are important considerations. Field and Sierra-Alvarez (2008) explore how these compounds, including benzenesulfinyl chloride, are subject to aerobic and anaerobic metabolism in various environmental conditions (Field & Sierra-Alvarez, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

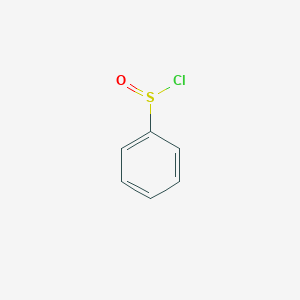

benzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKENIBCTMGZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

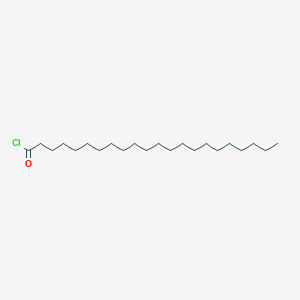

C1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400564 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfinyl chloride | |

CAS RN |

4972-29-6 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)